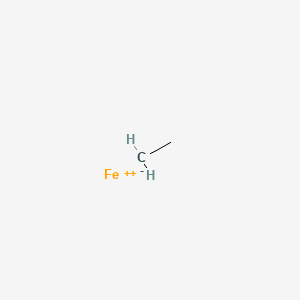
Ethane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane;iron(2+) typically involves the reaction of iron(2+) salts with ethane under specific conditions. One common method is the direct reaction of iron(2+) chloride with ethane in the presence of a suitable solvent and under controlled temperature and pressure conditions . The reaction can be represented as:
FeCl2+C2H6→Fe(C2H6)+2HCl
Industrial Production Methods
Industrial production of ethane;iron(2+) often involves large-scale reactors where the reaction conditions are optimized for maximum yield. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethane;iron(2+) can produce iron(3+) ethane complexes, while substitution reactions can yield a variety of iron-ligand complexes .
Scientific Research Applications
Ethane;iron(2+) has numerous applications in scientific research:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: Research into its interactions with biological molecules can provide insights into metalloprotein functions.
Industry: It is used in catalysis and as a precursor for the synthesis of other iron-containing compounds
Mechanism of Action
The mechanism by which ethane;iron(2+) exerts its effects involves the coordination of ethane to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethylene;iron(2+): Similar to ethane;iron(2+), but with ethylene as the ligand.
Propane;iron(2+): Involves propane as the ligand.
Butane;iron(2+): Uses butane as the ligand.
Uniqueness
Ethane;iron(2+) is unique due to its specific ligand (ethane) and the resulting properties. The choice of ligand can significantly influence the reactivity, stability, and applications of the compound. Compared to similar compounds, ethane;iron(2+) may offer distinct advantages in certain catalytic processes and research applications .
Properties
CAS No. |
111976-13-7 |
|---|---|
Molecular Formula |
C2H5Fe+ |
Molecular Weight |
84.91 g/mol |
IUPAC Name |
ethane;iron(2+) |
InChI |
InChI=1S/C2H5.Fe/c1-2;/h1H2,2H3;/q-1;+2 |
InChI Key |
WLGGJWFSIYRQRB-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















